molecular formula C9H10BrNS B1381218 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine CAS No. 1936094-92-6

6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine

Cat. No. B1381218
CAS RN: 1936094-92-6
M. Wt: 244.15 g/mol
InChI Key: BETDBZNEJXZCFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine (6-BTTP) is an organic compound belonging to the class of pyridines. It is a colorless and slightly viscous liquid at room temperature and is soluble in many organic solvents. 6-BTTP is a member of the family of heterocyclic compounds, which are compounds containing a ring structure with at least one atom of a different element than carbon. 6-BTTP has been widely studied for its possible use in a variety of applications, such as its potential as a pharmaceutical agent, as an industrial catalyst, and as an agricultural insecticide.

Scientific Research Applications

6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied extensively for its potential use in a variety of scientific research applications. In particular, it has been studied as a possible pharmaceutical agent, as an industrial catalyst, and as an agricultural insecticide. In the pharmaceutical field, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied for its potential use as an anti-inflammatory agent and as an anticonvulsant. In the industrial field, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied for its potential use as a catalyst in organic synthesis reactions. In the agricultural field, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been studied for its potential use as an insecticide.

Mechanism Of Action

The mechanism of action of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine is not fully understood. However, it is believed that 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has an effect on the nervous system, specifically on the neurotransmitters serotonin and gamma-aminobutyric acid (GABA). In addition, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have an effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have a variety of biochemical and physiological effects. In animal studies, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have anti-inflammatory and anticonvulsant effects. In addition, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have an effect on the neurotransmitters serotonin and GABA, as well as on the enzyme COX-2. Furthermore, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine has been shown to have an effect on the levels of various hormones, such as cortisol, and on the levels of enzymes involved in energy metabolism, such as glucose-6-phosphatase.

Advantages And Limitations For Lab Experiments

One of the advantages of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine for use in laboratory experiments is its low toxicity, which makes it safe for use in laboratory settings. In addition, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine is relatively stable and has a low vapor pressure, which makes it suitable for use in experiments that require long-term storage. However, 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine is not soluble in water and is sensitive to light, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine. These include further studies on its potential use as a pharmaceutical agent, as an industrial catalyst, and as an agricultural insecticide. In addition, further studies could be conducted to explore the mechanism of action of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine and to better understand its biochemical and physiological effects. Finally, further studies could be conducted to explore the advantages and limitations of 6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine for use in laboratory experiments.

properties

IUPAC Name

6-(4-bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNS/c10-7-5-9(12-6-7)8-3-1-2-4-11-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETDBZNEJXZCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN=C(C1)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
Reactant of Route 3
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
Reactant of Route 4
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
Reactant of Route 5
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine
Reactant of Route 6
6-(4-Bromothiophen-2-yl)-2,3,4,5-tetrahydropyridine

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